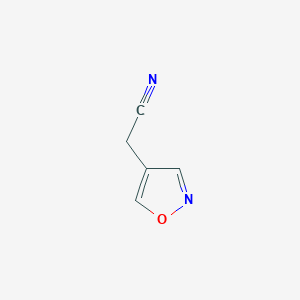
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
説明
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines . It is a chiral compound with a tetrahydroisoquinoline core that is substituted with two chlorine atoms at the 6 and 8 positions . It has potential pharmaceutical applications due to its structural similarity to biologically active molecules .
Molecular Structure Analysis
The molecular structure of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with two chlorine atoms at the 6 and 8 positions . The InChI code for this compound is1S/C9H9Cl2N.ClH/c10-7-3-6-1-2-12-5-8 (6)9 (11)4-7;/h3-4,12H,1-2,5H2;1H . Physical And Chemical Properties Analysis
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a white solid . It has a molecular weight of 238.54 .科学的研究の応用
Inhibition of Phenylethanolamine N-methyltransferase
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme plays a critical role in epinephrine biosynthesis. Compounds like 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, closely related to 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, have demonstrated potent inhibitory properties and are considered for therapeutic utility in humans (Demarinis et al., 1981).
Radiochemical Synthesis
The compound has been the subject of studies focusing on its radiochemical synthesis. These studies provide valuable insights into the methodologies for producing radiolabeled versions of the compound, which can be used in various research applications, particularly in tracing and imaging studies (Mendelson et al., 1984).
Eco-friendly Synthesis Approach
Recent research emphasizes the importance of developing eco-friendly synthesis methods for compounds like 1,2,3,4-tetrahydroisoquinoline-6,8-dicarbonitrile, an analog of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. Such approaches are in line with the principles of green chemistry and aim to minimize the environmental impact of chemical synthesis (Damera & Pagadala, 2023).
Antiglioma Activity
Studies have identified certain derivatives of 1,2,3,4-tetrahydroisoquinoline, such as biaryl derivatives, as potential candidates for treating glioma, a type of brain tumor. These compounds have shown selective inhibition of glioma cell growth while leaving normal cells relatively unaffected, suggesting their potential in cancer therapy (Mohler et al., 2006).
Chemical Reactions and Derivatives
There is also significant interest in the chemical reactions involving tetrahydroisoquinolines, including those related to 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. These studies focus on the synthesis of various derivatives and their potential applications in pharmacology and other fields (Muramatsu et al., 2013).
Safety and Hazards
特性
IUPAC Name |
6,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGNUIZWSIKGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503773 | |
| Record name | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
89315-58-2 | |
| Record name | Isoquinoline, 6,8-dichloro-1,2,3,4-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89315-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Chloro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B3372284.png)
![[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid](/img/structure/B3372290.png)


![C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B3372312.png)


![2-(Chloromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B3372326.png)





